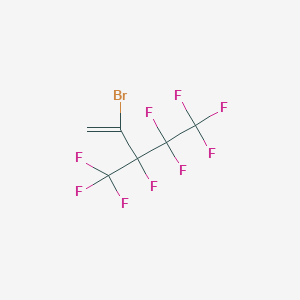

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLFCDSPXJFUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371291 | |

| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234096-31-2 | |

| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Hexafluoropentene Derivatives

A primary route involves the direct bromination of 3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene using bromine (Br₂) or hydrogen bromide (HBr) under radical-initiated conditions. The reaction is typically conducted in anhydrous solvents (e.g., CCl₄ or CF₃Cl) at 80–120°C, with UV light or peroxides as initiators.

Reaction Scheme:

$$

\text{C}6\text{H}3\text{F}9 + \text{Br}2 \xrightarrow{\text{UV, 100°C}} \text{C}6\text{H}2\text{BrF}_9 + \text{HBr}

$$

Key Parameters:

Challenges:

- Competing side reactions (e.g., over-bromination) necessitate strict stoichiometric control.

- Requires specialized equipment for handling gaseous HBr.

Dehydrobromination of Bromofluorinated Alkanes

Base-Mediated Elimination

Dehydrobromination of 2,3,4,4,5,5,5-heptafluoro-3-(trifluoromethyl)pentane using solid KOH or NaOH in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) produces the target alkene. This method leverages the steric strain in the precursor to favor β-elimination.

Reaction Scheme:

$$

\text{C}6\text{H}3\text{BrF}{10} + \text{KOH} \xrightarrow{\text{DMF, 130°C}} \text{C}6\text{H}2\text{BrF}9 + \text{KBr} + \text{H}_2\text{O}

$$

Optimized Conditions:

Advantages:

Catalytic Cross-Coupling Reactions

Grignard Reagent-Mediated Synthesis

A two-step protocol involves:

- Formation of a Fluorinated Grignard Reagent :

Reaction of 3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene with magnesium in THF generates a fluorinated Grignard intermediate. - Bromination :

Quenching the Grignard reagent with 1,2-dibromoethane yields the bromoalkene.

Reaction Scheme:

$$

\text{C}6\text{H}3\text{F}9 + \text{Mg} \rightarrow \text{C}6\text{H}2\text{F}9\text{MgBr} \xrightarrow{\text{BrCH}2\text{CH}2\text{Br}} \text{C}6\text{H}2\text{BrF}_9

$$

Performance Metrics:

Limitations:

Radical Bromination Using N-Bromosuccinimide (NBS)

Photoinduced Bromination

NBS in the presence of a fluorinated alkene and a radical initiator (e.g., AIBN) selectively brominates the allylic position under UV light. This method is advantageous for preserving the double bond geometry.

Reaction Conditions:

Outcomes:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Halogenation with Br₂ | 60–75% | 97% | Moderate | Low |

| Dehydrobromination | 68–82% | 95% | High | Medium |

| Grignard Bromination | 55–65% | 90% | Low | High |

| NBS Radical Bromination | 70–78% | 98% | Moderate | High |

Key Insights:

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X2), and organometallic compounds are used. These reactions are often performed in non-polar solvents like hexane or toluene.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydrogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Fluorinated Intermediates:

This compound serves as an important intermediate in the synthesis of fluorinated organic compounds. The presence of bromine and multiple fluorine atoms allows for selective reactions that can introduce further functional groups into organic molecules. It is particularly useful in synthesizing pharmaceuticals where fluorination can enhance biological activity and metabolic stability.

Reactivity:

The reactivity of 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene can be exploited in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles under appropriate conditions to yield diverse products with potential applications in drug development and agrochemicals.

Pharmaceutical Applications

Antiviral and Anticancer Agents:

Research has indicated that fluorinated compounds often exhibit enhanced pharmacological properties. 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene may be used as a building block in the synthesis of antiviral and anticancer agents due to its ability to modify biological pathways effectively.

Drug Design:

The incorporation of fluorine into drug molecules can significantly improve their lipophilicity and bioavailability. This compound can be utilized in the design of new drugs that target specific diseases by enhancing the interaction between the drug and its biological targets.

Material Science

Fluorinated Polymers:

In material science, this compound can be used to synthesize fluorinated polymers that exhibit unique properties such as high thermal stability and chemical resistance. These materials are valuable in applications requiring durability and resistance to harsh environments.

Coatings:

The compound's properties make it suitable for developing coatings with low surface energy and high hydrophobicity. Such coatings are beneficial in various industrial applications where non-stick surfaces are desired.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the successful use of 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene as a precursor for synthesizing a novel antiviral agent. The synthesis involved nucleophilic substitution reactions that introduced additional functional groups essential for biological activity.

Case Study 2: Development of Fluorinated Coatings

Research focused on creating fluorinated coatings using this compound highlighted its effectiveness in providing surfaces with exceptional water-repellent properties. The coatings were tested for durability under various environmental conditions and showed promising results.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene depends on its specific application. In chemical reactions, the bromine atom and the double bond play key roles in its reactivity. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain nucleophiles or electrophiles. In biological systems, its interactions with biomolecules are influenced by its hydrophobicity and ability to form strong hydrogen bonds with specific targets .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 234096-31-2

- Empirical Formula : C₆H₂BrF₉

- Molecular Weight : 324.97 g/mol

- Structure : Features a bromine atom at position 2, a terminal alkene group, and a highly fluorinated backbone with three trifluoromethyl (-CF₃) substituents .

Physical Properties :

Table 1: Key Comparative Data

Structural and Reactivity Comparisons

Halogen Substitution: The bromine in the target compound enhances its leaving-group capability in nucleophilic substitutions compared to the chloro analog (). This makes it more reactive in cross-coupling reactions or agrochemical synthesis . The non-halogenated analog (CAS 239795-57-4) lacks substitution sites, limiting its utility in stepwise syntheses but favoring polymerization due to the unmodified alkene .

Fluorination Impact :

- All compared compounds exhibit high thermal and chemical stability due to strong C-F bonds. However, the alkene group in the target compound introduces unsaturation, enabling cycloaddition or radical polymerization pathways absent in saturated analogs like 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane .

Physical Properties: The target compound’s higher molecular weight (324.97 vs. 246.07 g/mol for the non-halogenated version) correlates with increased density and boiling point, influencing its handling and storage requirements .

Application-Specific Differences

- Agrochemicals: The brominated compound is prioritized in pesticide R&D due to its ability to act as a synthetic intermediate for bioactive molecules (e.g., ryanodine modulators) .

- Materials Science: The non-halogenated alkene (CAS 239795-57-4) is more suited for creating fluoropolymers with high dielectric properties, while saturated analogs (e.g., C₄F₁₀) serve as inert solvents or refrigerants .

Biologische Aktivität

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS Number: 234096-31-2) is a fluorinated organic compound with potential biological activity. The unique structure of this compound, characterized by multiple fluorine substitutions and a bromine atom, suggests it may exhibit notable pharmacological properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is . The presence of multiple fluorine atoms significantly affects the compound's lipophilicity and reactivity. Table 1 summarizes its key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrF₉ |

| Molar Mass | 324.97 g/mol |

| CAS Number | 234096-31-2 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, a study examining various trifluoromethyl-substituted compounds found that certain derivatives had minimum inhibitory concentrations (MICs) effective against multidrug-resistant strains of Staphylococcus aureus (MRSA). The activity was notably improved with specific substitutions at key positions on the aromatic ring .

In particular, compounds with trifluoromethyl groups showed remarkable potency against MRSA with MIC values as low as 0.25 µg/mL. In comparison to traditional antibiotics like vancomycin, these compounds demonstrated comparable or superior bactericidal activity .

Cytotoxicity and Selectivity

The cytotoxic effects of fluorinated compounds are critical for evaluating their therapeutic potential. A study assessed the cytotoxicity of various derivatives against Vero cells (African green monkey kidney cells). Compounds exhibiting MIC values below 1 µg/mL were further evaluated for selectivity indexes (SI), where a SI greater than 10 indicates favorable specificity towards bacterial cells over human cells . Four compounds from the study achieved an SI > 10, suggesting they could be promising candidates for further development in antimicrobial therapies.

Study on Fluorinated Salicylanilides

A relevant case study involved the synthesis and evaluation of salicylanilide derivatives with trifluoromethyl substitutions. The study reported that certain derivatives exhibited potent antibacterial properties with MIC values ranging from 0.25 to 0.5 µg/mL against MRSA strains. The incorporation of trifluoromethyl groups was found to enhance the compounds' efficacy significantly .

Evaluation Against Cancer Cell Lines

Another investigation explored the anticancer potential of fluorinated compounds against various human cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and others. Some derivatives demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents . For example:

- Compound 8 showed an IC50 value of 22.4 μM against PACA2 cells.

- Compound 9 exhibited IC50 values of 17.8 μM against HCT116 cells.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Utilize fluorinated precursors (e.g., perfluoroalkyl iodides or bromides) in a controlled environment to minimize side reactions. The compound’s high fluorine content and bromine substituent require inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation .

- Catalytic Systems : Consider transition-metal catalysts (e.g., Pd or Cu) for selective halogen exchange or coupling reactions. Adjust temperature to 55°C (boiling point of related hexafluorobutene derivatives) to optimize reaction kinetics .

- Purification : Employ fractional distillation under reduced pressure (density: ~1.813 g/cm³) to separate isomers or byproducts. Confirm purity via GC-MS or fluorine-specific NMR (¹⁹F NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and fluorine substituent arrangement?

Methodological Answer:

- ¹⁹F NMR : Critical for resolving overlapping signals from CF₃ and CF₂ groups. Use a high-field spectrometer (≥400 MHz) with decoupling to distinguish chemical shifts between -60 ppm (CF₃) and -110 ppm (CF₂) .

- X-ray Crystallography : Ideal for confirming stereochemistry at the bromine-bearing carbon. Co-crystallize with heavy atoms (e.g., iodine derivatives) to enhance diffraction quality .

- FT-IR : Identify C-Br stretches (~550 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) to verify functional groups .

Q. What safety protocols are essential for handling this compound given its undefined toxicological profile?

Methodological Answer:

- PPE : Use fluoropolymer-coated gloves, face shields, and fume hoods with HEPA filters to prevent inhalation or dermal exposure. Toxicity warnings for similar bromofluoroalkenes suggest acute respiratory hazards .

- Storage : Store at 0–6°C in amber glass vials under nitrogen to prevent thermal decomposition or light-induced degradation .

- Spill Management : Neutralize with calcium oxide or sodium bicarbonate to immobilize reactive fluoride ions .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in radical-mediated polymerization or cross-coupling reactions?

Methodological Answer:

- Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments with deuterated analogs to determine if C-Br bond cleavage proceeds via radical chain mechanisms or oxidative addition (common in Pd-catalyzed reactions).

- DFT Calculations : Model the electron-withdrawing effects of CF₃ groups on bromine’s leaving-group ability. Compare activation energies for SN2 vs. radical pathways .

- Experimental Validation : Use EPR spectroscopy to detect bromine-centered radicals during photolysis or thermal decomposition .

Q. What computational strategies can predict the compound’s thermodynamic stability and environmental persistence?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess degradation pathways in aqueous environments. High fluorine content likely confers resistance to hydrolysis, but bromine may react with ozone in the atmosphere .

- Quantitative Structure-Activity Relationship (QSAR) : Train models using PubChem data for analogous perfluoroalkyl bromides to estimate biodegradation half-lives .

- Life Cycle Analysis (LCA) : Track fluorinated byproducts in simulated waste streams using LC-MS/MS .

Q. How should researchers resolve contradictions in reported spectral data (e.g., conflicting ¹⁹F NMR shifts)?

Methodological Answer:

- Cross-Validation : Replicate experiments using standardized solvents (e.g., CDCl₃ with 0.03% TMS) and report temperature/pH conditions. Discrepancies may arise from solvent polarity or paramagnetic impurities .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to decouple overlapping signals in crowded spectral regions .

- Collaborative Databases : Submit raw spectral data to repositories like PubChem to enable meta-analyses and reduce reporting biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.